molecular formula C8H10N2O3 B139977 Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate CAS No. 141872-22-2

Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate

Cat. No.: B139977
CAS No.: 141872-22-2
M. Wt: 182.18 g/mol
InChI Key: LZJZHTZAUNNQGU-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate (CAS: 141872-22-2) is a heterocyclic compound featuring a pyrazine core substituted with hydroxyl, methyl, and ethyl carboxylate groups. It serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound is characterized by its molecular formula C₈H₁₀N₂O₃ and molecular weight 182.18 g/mol . Its structure combines electron-withdrawing (carboxylate) and electron-donating (methyl, hydroxyl) groups, enabling diverse reactivity. Commercial suppliers offer it in high purity (≥98%) for use as a key intermediate in drug discovery pipelines .

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-1H-pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-7(11)10-5(2)4-9-6/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJZHTZAUNNQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576451
Record name Ethyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate
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Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141872-22-2
Record name Ethyl 3,4-dihydro-5-methyl-3-oxo-2-pyrazinecarboxylate
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Record name Ethyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate
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Preparation Methods

Potassium Permanganate-Mediated Oxidation

In a method adapted from CN1141299C, 2,5-dimethylpyrazine undergoes oxidation with KMnO₄ under alkaline conditions (pH 8–9) at 90–100°C for 4–6 hours. The reaction proceeds via radical intermediates, selectively converting the C2 methyl group to a carboxylic acid while preserving the C5 methyl substituent. Key parameters include:

ParameterOptimal RangeYield Impact
KMnO₄ Concentration5–10% (w/w)<70% at lower conc.
Temperature95°C ± 2°C-15% yield per 10°C drop
Reaction Time5 hoursPlateau after 6 hours

Post-oxidation, the crude 5-methylpyrazine-2-carboxylic acid is esterified using ethanol in the presence of sulfuric acid (2 mol%) at reflux (78°C) for 12 hours. This achieves 85–92% conversion to ethyl 5-methylpyrazine-2-carboxylate.

Hydroxylation via Electrophilic Aromatic Substitution

One-Pot Cyclocondensation Strategy

Recent advances favor direct pyrazine ring formation with pre-installed functional groups. A notable protocol from J. Med. Chem. utilizes:

  • Precursor Assembly :

    • Ethyl 2-oxoacetate (3.0 eq.)

    • 3-Amino-2-pentanone (1.0 eq.)

    • Ammonium acetate (2.5 eq.) as cyclization catalyst

  • Reaction Conditions :

    • Solvent: Ethanol/water (4:1 v/v)

    • Temperature: 80°C, 8 hours

    • Yield: 63% (isolated)

The mechanism proceeds through enamine formation, followed by [4+2] cycloaddition. LC-MS analysis confirms simultaneous incorporation of the ester, hydroxyl, and methyl groups during ring closure.

Functional Group Interconversion Approaches

Bromination-Hydrolysis Sequence

As detailed in US1269026, ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate can be accessed via bromination of its non-hydroxylated analog:

  • Bromination :

    • Substrate: Ethyl 5-methylpyrazine-2-carboxylate

    • Reagent: N-Bromosuccinimide (1.05 eq.)

    • Conditions: DMF, 0–20°C, 1 hour

    • Yield: 88% ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate

  • Debromination :

    • Catalyst: Pd/C (5% w/w)

    • Reductant: H₂ (1 atm)

    • Solvent: Ethyl acetate

    • Yield: 95%

Industrial-Scale Production Considerations

Patent CN102190630A outlines a continuous flow system for large-scale synthesis:

Unit OperationParametersEfficiency Gain
Oxidation ReactorHNO₃ (65%), 100°C, 2.5 bar22% vs batch
Esterification ColumnReactive distillation, H₂SO₄ catalyst18% energy saved
CrystallizationAnti-solvent (n-heptane) cooling99.5% purity

The process achieves a space-time yield of 4.2 kg·L⁻¹·h⁻¹, making it viable for multi-ton production.

Analytical and Optimization Insights

Reaction Monitoring

In situ ATR-IR spectroscopy identifies three critical control points:

  • Disappearance of 1685 cm⁻¹ (C=O stretch of acid) during esterification

  • Emergence of 1270 cm⁻¹ (C-O ester)

  • Broadband 3200–3500 cm⁻¹ (O-H formation)

Impurity Profiling

HPLC-MS analysis reveals two primary byproducts:

  • Over-oxidation product : 5-Methylpyrazine-2,3-dicarboxylic acid (2–4%)

  • Decarboxylation derivative : 3-Hydroxy-5-methylpyrazine (1–3%)

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Studies have indicated that derivatives of pyrazine compounds, including ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate, exhibit significant antimicrobial properties. For instance, research has shown that certain pyrazines can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. A study highlighted the ability of pyrazine derivatives to modulate inflammatory pathways, suggesting a role in treating conditions characterized by chronic inflammation .

Hypoglycemic Effects
Research into related compounds has suggested that pyrazine derivatives may possess hypoglycemic properties, which could be beneficial in managing diabetes. The transformation of these compounds into pharmaceutically acceptable forms has been explored to enhance their bioavailability and reduce gastrointestinal irritation .

Agricultural Applications

Pesticidal Properties
this compound has shown potential as a biopesticide. Studies indicate that pyrazine derivatives can act as natural insect repellents or growth inhibitors for pests, thus offering an environmentally friendly alternative to synthetic pesticides .

Plant Growth Regulation
Research has demonstrated that certain pyrazines can influence plant growth and development. This compound may serve as a plant growth regulator, promoting root development and enhancing resistance to environmental stressors .

Food Science Applications

Flavoring Agent
The compound is recognized for its flavor profile, contributing to the aroma of various foods. Its use in food products can enhance sensory attributes, making it valuable in the food industry for flavoring applications .

Preservative Qualities
Emerging studies suggest that this compound may possess preservative qualities due to its antimicrobial properties. This could extend the shelf life of food products while maintaining safety and quality .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as an antibiotic agent.

Concentration (mg/mL)Zone of Inhibition (mm)
1012
2018
3025

Case Study 2: Plant Growth Promotion

In agricultural trials, this compound was applied to tomato plants, resulting in a significant increase in root biomass and overall plant height compared to control groups.

TreatmentRoot Biomass (g)Plant Height (cm)
Control5.030
Ethyl Pyrazine (50 µM)7.540

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrazine ring can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Challenges

  • Isomerism : Ethyl 3-chloropyrazine-2-carboxylate synthesis yields 13% isomeric byproduct, emphasizing the need for optimized reaction conditions to minimize impurities .
  • Scale-Up : Industrial production of the target compound faces challenges in maintaining high yields during cyclization steps, necessitating solvent-free or catalytic methods .
  • Bioactivity: Hydroxyl-containing pyrazines (e.g., target compound) show superior antimicrobial activity compared to non-hydroxylated analogs, as seen in ethyl acetate extracts of Bacillus species .

Biological Activity

Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate (EMPC) is a compound of interest due to its diverse biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. This article provides a comprehensive overview of the biological activity of EMPC, supported by research findings, case studies, and comparative analysis with related compounds.

EMPC is characterized by the following chemical formula: C8_{8}H9_{9}N2_{2}O3_{3}. The compound features a pyrazine ring with hydroxy and carboxylate functional groups, which are crucial for its biological interactions.

1. Antimicrobial Properties

Research has indicated that EMPC exhibits significant antimicrobial activity against various pathogens. A study reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in food preservation and medical treatments. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival .

2. Antioxidant Effects

EMPC has been evaluated for its antioxidant properties, which are vital for mitigating oxidative stress in biological systems. In vitro assays demonstrated that EMPC can scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .

3. Therapeutic Potential

The compound is being explored for its therapeutic potential in various medical applications. Preliminary studies suggest that EMPC may have anti-inflammatory effects, which could be beneficial in treating conditions like arthritis. Additionally, it shows promise as an adjunct therapy in cancer treatment by enhancing the efficacy of conventional chemotherapeutic agents through mechanisms such as apoptosis induction .

The biological activity of EMPC is attributed to its ability to interact with specific molecular targets within cells:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their conformation and function.
  • Enzyme Interaction : The pyrazine structure allows interaction with various enzymes, potentially modulating their activity and leading to altered metabolic pathways .

Comparative Analysis

To understand the unique properties of EMPC, it is useful to compare it with similar compounds:

CompoundKey DifferencesBiological Activity
Ethyl 5-Methylpyrazine-2-CarboxylateLacks hydroxy group; different reactivityLimited antimicrobial properties
3-Hydroxy-5-Methylpyrazine-2-Carboxylic AcidContains carboxylic acid instead of ester; affects solubilityEnhanced antioxidant activity
Ethyl 6-Bromo-3-Hydroxy-5-Methylpyrazine-2-CarboxylateBrominated variant; alters reactivityPotential enzyme inhibition

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of EMPC involved testing against various strains of bacteria. Results indicated that EMPC had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a natural antimicrobial agent .

Case Study 2: Antioxidant Activity Assessment

In a controlled laboratory setting, EMPC was subjected to DPPH radical scavenging assays. The results demonstrated a significant reduction in DPPH levels, indicating strong antioxidant capacity. This study highlights the compound's potential role in dietary supplements aimed at reducing oxidative stress .

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